molecular formula C13H23NO4 B12956469 tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12956469
M. Wt: 257.33 g/mol
InChI Key: HCDWHGFENXBNSC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound defined by its fused bicyclic framework. According to IUPAC rules, the name derives from the following structural features:

  • Spiro numbering : The "spiro[4.5]" designation indicates a fused bicyclic system where one ring contains four members (tetrahydrofuran) and the other five members (piperidine derivative).
  • Functional groups : The "8-carboxylate" specifies a tert-butoxycarbonyl (Boc) group at position 8 of the azaspiro system, while the "3-hydroxy" denotes a hydroxyl group at position 3 of the oxolane ring.
  • Stereochemistry : The (S) configuration at position 3 reflects the spatial arrangement of the hydroxyl group relative to the spiro junction.

The systematic name distinguishes it from analogs such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (lacking the hydroxyl group) and tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (hydroxyl at position 2).

Molecular Formula and Stereochemical Configuration

The compound has the molecular formula C₁₃H₂₃NO₄ (molecular weight: 257.16 g/mol). Key stereochemical features include:

  • A spiro carbon at the junction of the tetrahydrofuran (1-oxa) and azacyclohexane (8-aza) rings.
  • Chiral centers : The hydroxyl-bearing carbon (C3) adopts an (S) configuration, confirmed by optical rotation data ([α]D²⁰ = +23.3° in chloroform).
Parameter Value
Molecular formula C₁₃H₂₃NO₄
Molecular weight 257.16 g/mol
Stereochemistry (S)-configuration at C3
Boiling point Not reported (decomposes >200°C)

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate), while the hydroxyl group enables hydrogen bonding.

Crystallographic Data and Conformational Analysis

While experimental X-ray crystallography data for this specific enantiomer remains unpublished, related spirocyclic analogs exhibit the following trends:

  • Ring puckering : The tetrahydrofuran ring typically adopts an envelope conformation, while the azacyclohexane ring favors a chair-like structure to minimize steric strain.
  • Hydrogen bonding : The hydroxyl group forms intramolecular hydrogen bonds with the carbonyl oxygen of the Boc group, stabilizing a pseudo-axial orientation.

Theoretical calculations (DFT at B3LYP/6-31G*) predict a dihedral angle of 87° between the planes of the two rings, consistent with spirocyclic rigidity.

Comparative Analysis with Related Spirocyclic Architectures

This compound belongs to a broader class of 1-oxa-8-azaspiro[4.5]decane derivatives. Key structural comparisons:

Compound Distinguishing Feature Biological Relevance
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Ketone at C3 (vs. hydroxyl) Intermediate in FAAH inhibitor synthesis
tert-Butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Hydroxyl at C2 (vs. C3) Substrate for Mitsunobu reactions
tert-Butyl 3-hydroxy-1-oxa-4-azaspiro[4.5]decane-4-carboxylate Nitrogen at position 4 (vs. 8) Precursor to diazoaldol adducts

The (S)-3-hydroxy configuration uniquely enables chemo-selective oxidation to ketones without ring-opening, a reactivity not observed in C2-hydroxyl analogs. Additionally, the Boc group at position 8 provides steric shielding, slowing epimerization at C3 compared to unprotected analogs.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (3S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h10,15H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

HCDWHGFENXBNSC-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](CO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N,N-dimethylformamide dimethyl acetal: Used in condensation reactions.

    Hydrazine hydrate: Used in the formation of spirocyclic pyrazoles.

Major Products Formed

Scientific Research Applications

tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its reactivity with various reagents to form different products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the formation of spirocyclic pyrazoles, the compound reacts with hydrazine hydrate, leading to the formation of a new spirocyclic ring system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, heteroatom placement, and ring systems, leading to variations in reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound Name Substituent(s) Heteroatoms Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 3-NH₂ 1-oxa, 8-aza 256.34 2387567-25-9 Amino group replaces hydroxyl; increased nucleophilicity
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 3-oxo 1-oxa, 8-aza 255.31 954236-44-3 Ketone replaces hydroxyl; altered hydrogen bonding potential
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate None (additional N) 2,8-diaza 239.35 1262397-36-3 Second nitrogen in spiro ring; increased basicity
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate 2-oxo 1,8-diaza 254.33 1158749-94-0 Oxo group at 2-position; dual heteroatoms enhance polarity
tert-Butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate 4-OH (stereospecific) 8-aza 255.4 2387560-88-3 Hydroxyl position shifted to 4; stereochemistry impacts activity

Biological Activity

tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, with the CAS number 240401-09-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on recent research findings, structural characteristics, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a spirocyclic structure that includes an oxazolidine ring and a carboxylate functional group. Its molecular formula is C13H23NO4C_{13}H_{23}NO_4, and it exhibits chirality due to the presence of a stereocenter at the spiro carbon.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with spirocyclic structures. For instance, derivatives similar to this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, structural modifications in related compounds have been associated with enhanced efficacy against resistant strains of bacteria.

CompoundMIC (µg/mL)Activity Type
Compound A1.17Antibacterial
Compound B16Antifungal

In one study, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like Tetracycline and Amphotericin B, suggesting that such compounds could serve as lead structures for new antimicrobial agents .

Antioxidant Activity

The antioxidant activity of spirocyclic compounds has also been investigated. The presence of hydroxyl groups in the structure enhances radical scavenging capabilities, which can protect cells from oxidative stress. Research indicates that compounds with similar frameworks exhibit significant antioxidant properties, which are crucial for mitigating cellular damage in various diseases .

Neuroprotective Effects

Emerging evidence suggests that certain spirocyclic compounds may possess neuroprotective properties. Studies have indicated that these compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions by reducing inflammation and oxidative stress in neuronal cells .

Case Studies

  • Antimicrobial Evaluation : A series of spirocyclic derivatives were synthesized and evaluated for their antimicrobial activity. Among these, specific derivatives showed significant activity against resistant bacterial strains, indicating the potential for development into novel antibiotics .
  • Neuroprotection : In vitro studies demonstrated that certain analogs of this compound could reduce neuroinflammation in microglial cells, suggesting a possible therapeutic role in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the hydroxyl and carboxylate groups significantly influence biological activity. For example, the introduction of halogen substituents or additional hydroxyl groups has been shown to enhance antimicrobial potency .

Q & A

What are the key synthetic routes for tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how can reaction conditions be optimized for stereochemical control?

The synthesis involves multi-step strategies, including spirocyclic ring formation and stereoselective hydroxylation. A representative method (adapted from spirocyclic α-proline analogs) uses lithium triethylborohydride to reduce a ketone intermediate, achieving the (S)-configured hydroxyl group with high enantiomeric excess (e.g., Step 4 in ). Key optimizations:

  • Temperature control : Reduction at -78°C minimizes side reactions .
  • Catalyst selection : DMAP accelerates Boc-protection reactions (Step 3, ).
  • Purification : Column chromatography or recrystallization ensures >95% purity .

How can NMR and LCMS data resolve structural ambiguities in derivatives of this spirocyclic compound?

1H NMR and LCMS are critical for verifying spirocyclic conformation and functional group integrity:

  • 1H NMR : The hydroxyl proton appears as a broad singlet (δ ~3.8–4.2 ppm), while the tert-butyl group resonates as a singlet at δ 1.44 ppm ( ). Splitting patterns in the 3.5–4.2 ppm range confirm the 1-oxa-8-aza ring system .
  • LCMS : A molecular ion peak at m/z 558.2 [M+H]+ corresponds to Boc-protected derivatives ( ). Discrepancies in mass signals may indicate incomplete Boc deprotection or oxidation .

What experimental precautions are required for handling and storing this compound to ensure stability?

  • Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the Boc group .
  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Static charge buildup must be mitigated during weighing ().
  • Decomposition : Monitor for color changes (white → yellow), which signal degradation; confirm via TLC or HPLC .

How can computational modeling predict the conformational flexibility of the spirocyclic core in drug design?

Molecular dynamics (MD) simulations and density functional theory (DFT) assess:

  • Ring puckering : The 1-oxa-8-aza system adopts chair-like conformations, influencing binding to biological targets (e.g., EGFR in ).
  • Hydrogen bonding : The hydroxyl group participates in key interactions; docking studies with EGFR kinase domains validate pharmacophore models .
  • Software tools : SHELX programs refine crystallographic data for spirocycles, resolving torsional strain ( ).

What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

It serves as a rigid scaffold in EGFR inhibitors ( ):

  • Structural mimicry : The spirocyclic core replaces flexible peptide bonds, enhancing metabolic stability.
  • Case study : Compound 3B ( ) showed nanomolar activity against EGFR mutants by occupying the hydrophobic back pocket.
  • SAR insights : Substitution at the 3-hydroxy position modulates selectivity; fluorinated analogs improve bioavailability .

How can researchers address contradictions in reported purity levels (e.g., 95% vs. 97%) across batches?

  • Analytical triage : Combine HPLC (C18 column, acetonitrile/water gradient), 1H NMR integration, and elemental analysis .
  • Impurity profiling : LCMS identifies common byproducts (e.g., de-Boc derivatives or oxidation products) .
  • Batch documentation : Cross-reference CAS numbers (e.g., 191805-29-5 in ) to confirm synthetic routes .

What strategies enable stereochemical inversion or racemization during functionalization of the 3-hydroxy group?

  • Mitsunobu reaction : Converts (S)-OH to (R)-configuration using DIAD/Ph3P, but may compromise spirocyclic integrity .
  • Protection-deprotection : TBS or acetyl groups preserve stereochemistry during subsequent reactions (Step 5, ).
  • Chiral HPLC : Validates enantiopurity post-modification; >99% ee is achievable with optimized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.